molecular formula C8H12ClN3O B6224244 N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride CAS No. 94665-32-4

N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride

Cat. No. B6224244
CAS RN: 94665-32-4
M. Wt: 201.7
InChI Key:
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Description

N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride (N-HPMG) is an organic compound with a molecular weight of 201.63 g/mol. It is a white crystalline solid, soluble in water and alcohol, and is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. N-HPMG is a versatile reagent that has been widely used in organic synthesis, particularly in the synthesis of peptides and other biologically active compounds.

Mechanism of Action

N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride is an organic reagent that acts as a base in organic synthesis. It is capable of catalyzing the formation of peptide bonds, as well as other types of bonds, between organic molecules. It can also catalyze the hydrolysis of esters and other compounds, as well as the formation of amides and other compounds from carboxylic acids.
Biochemical and Physiological Effects
N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride is a non-toxic compound and does not have any known adverse effects on the human body. It has been used in the synthesis of peptides and other biologically active compounds, and its effects on biochemical and physiological processes are currently being studied.

Advantages and Limitations for Lab Experiments

N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride has several advantages as a reagent in organic synthesis. It is relatively inexpensive and easy to obtain, and it is relatively stable and non-toxic. It is also highly soluble in water and alcohol, making it easy to use in a variety of laboratory experiments. However, it can be difficult to control the reaction rate and yield when using N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride, and it is not suitable for the synthesis of very large molecules.

Future Directions

N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride has a wide range of potential applications in organic synthesis and biochemistry. Future research could focus on the use of N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride in the synthesis of peptides and other biologically active compounds, as well as the development of new drugs. Additionally, further research could be conducted to better understand the biochemical and physiological effects of N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride and its potential applications in medicine. Finally, research could be conducted to improve the efficiency and yield of N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride-catalyzed reactions, as well as to develop new methods of using N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride in organic synthesis.

Synthesis Methods

N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride can be synthesized from 3-hydroxyphenylmethyl chloride and guanidine hydrochloride. The reaction is carried out in an inert atmosphere at room temperature with a catalytic amount of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds in two steps: first, the 3-hydroxyphenylmethyl chloride is converted to 3-hydroxyphenylmethyl guanidine hydrochloride, and then the guanidine hydrochloride is converted to N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride. The overall yield of the reaction is typically in the range of 90-95%.

Scientific Research Applications

N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride has been used in a variety of scientific research applications, including the synthesis of peptides and other biologically active compounds, the synthesis of organic compounds, and the study of enzyme-catalyzed reactions. It has also been used in the synthesis of small-molecule drugs and in the development of new drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride involves the reaction of 3-hydroxybenzaldehyde with guanidine hydrochloride in the presence of a reducing agent.", "Starting Materials": [ "3-hydroxybenzaldehyde", "guanidine hydrochloride", "reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve 3-hydroxybenzaldehyde in a suitable solvent (e.g. ethanol).", "Add guanidine hydrochloride to the solution and stir until dissolved.", "Add the reducing agent to the solution and stir for a period of time (e.g. 1 hour) at a suitable temperature (e.g. room temperature).", "Filter the resulting precipitate and wash with a suitable solvent (e.g. ethanol).", "Dry the product under vacuum to obtain N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride as a white solid." ] }

CAS RN

94665-32-4

Product Name

N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride

Molecular Formula

C8H12ClN3O

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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